hK2p01 derivative KLK2 inhibitor

Description

Overview of the Kallikrein-Related Peptidase Family and KLK2

The kallikrein-related peptidases (KLKs) constitute a family of 15 serine proteases, which are enzymes that cleave other proteins. pmjournal.ir These enzymes are involved in a wide range of physiological processes. pmjournal.ir Encoded by a cluster of genes on chromosome 19, KLKs share structural similarities and are often regulated by steroid hormones. pmjournal.ircarislifesciences.com

Human kallikrein-related peptidase 2 (KLK2) is a key member of this family, predominantly expressed in the prostate gland. ontosight.ainih.gov It shares a significant 80% amino acid homology with prostate-specific antigen (PSA), also known as KLK3, suggesting a close evolutionary and potentially coordinated regulatory relationship. carislifesciences.com Like PSA, KLK2 is a secreted protein found in seminal fluid. nih.gov

Physiological Functions of KLK2

In its normal physiological role, KLK2 is a trypsin-like serine protease that selectively cleaves proteins at arginine residues. nih.gov A primary function of KLK2 is the activation of pro-PSA into its enzymatically active form, which is crucial for the liquefaction of seminal fluid after ejaculation. ontosight.ainih.govmefst.hr The expression of the KLK2 gene is regulated by androgens through an androgen response element in its promoter region, highlighting its connection to male hormonal pathways. fn-test.comacs.org

Role of Aberrant KLK2 Activity in Prostate Cancer Pathobiology

While essential for normal reproductive function, the overexpression and aberrant activity of KLK2 are strongly associated with prostate cancer. carislifesciences.comontosight.ai

Elevated levels of KLK2 are a hallmark of prostate cancer tissue compared to benign prostate tissue. carislifesciences.com This overexpression is not merely a bystander effect; KLK2 actively contributes to the progression of the disease. pmjournal.ir Research indicates that KLK2 is involved in several processes that promote tumor growth, local invasion, and the spread of cancer to other parts of the body (metastasis). pmjournal.irpatsnap.commdpi.com

KLK2 contributes to the breakdown of the extracellular matrix, the scaffolding that holds cells together, which facilitates cancer cell invasion into surrounding tissues. pmjournal.irnih.gov It can activate other proteases, such as matrix metalloproteases (MMPs) and urokinase plasminogen activator (uPA), creating a proteolytic cascade that further degrades tissue barriers. pmjournal.irnih.gov This enzymatic activity is a critical step in the metastatic process, allowing cancer cells to enter the bloodstream and travel to distant sites, with bone being a primary location for prostate cancer metastasis. nih.gov

KLK2's role in prostate cancer is not limited to extracellular matrix degradation. It also plays a significant role in modulating intracellular signaling pathways that drive cancer cell proliferation. nih.gov Studies have shown that KLK2 can enhance the transactivation of the androgen receptor (AR), a key driver of prostate cancer growth. nih.govresearchgate.net It may cooperate with AR co-regulators, such as ARA70, to amplify androgen signaling, even in the castration-resistant stage of the disease. nih.gov

Furthermore, KLK2 can influence other signaling pathways involved in cell growth and survival. It has been shown to cleave insulin-like growth factor binding proteins (IGFBPs), which increases the bioavailability of insulin-like growth factor (IGF), a potent mitogen for cancer cells. pmjournal.irnih.gov KLK2 can also activate protease-activated receptors (PARs), a class of G protein-coupled receptors, which can lead to increased proliferation of prostate cancer cells. pmjournal.irresearchgate.net

Rationale for KLK2 as a Therapeutic Target in Prostate Cancer

The multifaceted role of KLK2 in prostate cancer progression makes it a compelling therapeutic target. pmjournal.ircarislifesciences.comontosight.aiaacrjournals.orgnih.gov Its expression is highly specific to the prostate, which offers the potential for targeted therapies with fewer off-target effects. nih.govaacrjournals.orgurotoday.com Recent studies have confirmed that KLK2 is not only secreted but also present on the cell surface of prostate cancer cells, making it accessible to a variety of therapeutic agents, including antibodies and CAR-T cells. aacrjournals.orgnih.govurotoday.com

Inhibiting the enzymatic activity of KLK2 could disrupt the proteolytic cascades that promote invasion and metastasis. patsnap.comnih.gov Furthermore, blocking KLK2's ability to enhance androgen receptor signaling could offer a new strategy to combat castration-resistant prostate cancer, a major clinical challenge. nih.gov The development of specific KLK2 inhibitors, therefore, holds significant promise for new and more effective treatments for advanced prostate cancer. patsnap.comfrontiersin.org

Overview of KLK2 Inhibitors as Research and Therapeutic Agents

The development of KLK2 inhibitors is an active area of research. These inhibitors are designed to bind to the active site of the KLK2 enzyme, preventing it from cleaving its natural substrates and thereby blocking its downstream effects. patsnap.com

The hK2p01 derivative is a notable example of a substrate-competitive inhibitor, meaning it competes with the natural substrates of KLK2 for binding to the enzyme's active site. guidetopharmacology.org Preclinical studies with various KLK2 inhibitors have shown promising results, including reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. patsnap.com While no KLK2 inhibitors have yet received FDA approval, they represent a novel and targeted approach to prostate cancer therapy. frontiersin.org These inhibitors are also invaluable as research tools, allowing scientists to further unravel the complex roles of KLK2 in both normal physiology and disease.

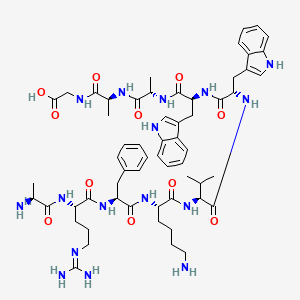

Structure

2D Structure

Properties

Molecular Formula |

C59H82N16O11 |

|---|---|

Molecular Weight |

1191.4 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |

InChI Key |

BVRWWHKWGPOKPN-NXOPMQQOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Origin of Product |

United States |

Discovery and Design Methodologies for Peptide Based Klk2 Inhibitors, Including Hk2p01 Derivative

Historical Context of Peptide-Based KLK Inhibitor Development

The kallikrein-kinin system, a complex network of proteins, has long been a subject of medicinal chemistry research. mdpi.com Historically, the development of inhibitors for kallikreins, a family of serine proteases, has paved the way for modern drug discovery efforts. mdpi.comresearchgate.net Early research focused on understanding the roles of these enzymes in various physiological and pathological processes, including inflammation and blood pressure regulation. researchgate.netnih.gov The identification of KLK2's overexpression in prostate cancer spurred the development of targeted inhibitors. patsnap.comnih.gov Initial efforts in developing peptide-based inhibitors faced challenges such as in vivo instability. nih.gov However, these early studies laid the groundwork for the sophisticated design methodologies used today.

Phage Display Technology in the Identification of KLK2-Specific Peptide Inhibitors

Phage display has emerged as a powerful and widely used technique for discovering novel peptide-based inhibitors for a variety of protein targets, including proteases like KLK2. nih.govresearchgate.netnih.gov

Principles of Phage Display for Protease Inhibitor Discovery

Phage display technology leverages bacteriophages, viruses that infect bacteria, to present a vast library of peptides on their surface. nih.govyoutube.comyoutube.com The fundamental principle lies in the genetic fusion of a peptide library to a phage coat protein, creating a direct link between the displayed peptide (phenotype) and the gene that encodes it (genotype). nih.govyoutube.comneb.com

The process, often termed "biopanning," involves the following key steps: youtube.comnih.govyoutube.com

Library Creation: A diverse library of phages is generated, each displaying a different peptide sequence on its surface. youtube.comyoutube.com

Affinity Selection: The phage library is exposed to the target protein, in this case, KLK2. Phages displaying peptides with an affinity for KLK2 will bind to it. youtube.comyoutube.com

Washing: Unbound phages are washed away, leaving only those that have specifically interacted with the target. youtube.comyoutube.com

Elution: The bound phages are then recovered. youtube.comyoutube.com

Amplification: The recovered phages are used to infect host bacteria, thereby amplifying the population of phages that bind to the target. youtube.comyoutube.com

This iterative cycle of selection and amplification enriches the phage pool with high-affinity binders, which can then be isolated and their peptide sequences identified through DNA sequencing. youtube.comneb.com

Origin and Development of hK2p01 Derivative as a KLK2 Inhibitor

Through the application of phage display technology, several KLK2-specific linear peptides have been identified. nih.gov One such peptide, designated KLK2b, showed specific inhibition of KLK2. nih.gov The hK2p01 derivative is an 11-amino acid peptide that acts as a substrate competitive inhibitor with selectivity for human KLK2. guidetopharmacology.orgnih.gov This peptide is a derivative of the phage display-identified peptide KLK2b. nih.gov

Initial linear peptide inhibitors, while specific, often suffer from poor stability in biological systems. nih.govresearchgate.net To address this, researchers have explored peptide cyclization as a strategy to enhance stability without compromising biological activity. nih.govnih.gov For instance, the cyclization of the KLK2b peptide was shown to significantly improve its resistance to proteolysis. nih.gov The peptide KLK2b(c1) is a cyclic derivative that maintains selective inhibition of KLK2. guidetopharmacology.orgguidetomalariapharmacology.org

Rational Design and Structure-Guided Approaches for Peptide Inhibitor Optimization

Rational design and structure-guided approaches are crucial for optimizing the potency and specificity of peptide inhibitors. nih.govbicycletherapeutics.com These methods rely on a detailed understanding of the three-dimensional structure of the target protein and its interaction with inhibitors. nih.govnih.gov

Crystal structures of KLK2 in complex with inhibitors provide valuable insights into the key residues and interactions within the active site. nih.gov This structural information allows for the targeted modification of peptide sequences to improve their binding affinity and selectivity. For example, understanding the structure of the S1-S4 subsites of KLK2 can guide the design of peptides with optimized amino acid sequences at the corresponding P1-P4 positions. nih.gov

Chemical modifications, such as cyclization and the introduction of non-natural amino acids, are employed to enhance the stability and conformational rigidity of peptide inhibitors. researchgate.netnih.gov By constraining the peptide into a specific conformation, it is possible to improve its binding to the target and reduce its susceptibility to degradation by proteases. nih.govnih.gov

Computational Chemistry in Inhibitor Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates. frontiersin.orgnih.gov

Virtual Screening of Chemical Libraries for KLK2 Targeting

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.govnih.gov This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be synthesized and tested experimentally. nih.govnih.gov

Structure-based virtual screening utilizes the three-dimensional structure of the target protein, such as KLK2, to dock and score potential inhibitors from a chemical library. frontiersin.orgyoutube.com For example, a library of phytochemicals was screened against the KLK2 structure to identify potential inhibitors. frontiersin.org This process involves predicting the binding mode and affinity of each compound within the active site of the enzyme. frontiersin.orgyoutube.com

Machine learning algorithms are also being increasingly integrated into virtual screening workflows to improve the accuracy of hit identification. nih.govmdpi.com These models can be trained on known active and inactive compounds to learn the key features required for binding to the target. nih.gov

The identified hits from virtual screening serve as a starting point for further optimization using rational design and structure-guided approaches, ultimately leading to the development of more potent and selective KLK2 inhibitors. frontiersin.orgnih.gov

Molecular Docking and Binding Energy Calculations for Peptide Inhibitors

Molecular docking is a computational technique fundamental to the discovery and design of peptide inhibitors for KLK2. frontiersin.org This method predicts the preferred orientation of a ligand (the peptide inhibitor) when bound to a receptor (the KLK2 enzyme) to form a stable complex. mdpi.com By simulating the interaction between the peptide and the active site of KLK2, researchers can estimate the binding affinity, which is a measure of the strength of the interaction. frontiersin.orgmdpi.com

The process involves generating various possible conformations of the peptide inhibitor within the binding pocket of KLK2. Sophisticated scoring functions are then used to rank these poses based on their predicted binding energy. mdpi.com A more negative binding energy value typically indicates a more stable and favorable interaction between the inhibitor and the enzyme. frontiersin.org This allows for the virtual screening of large libraries of peptides to identify promising candidates before they are synthesized and tested in the laboratory. frontiersin.org

Following the initial docking, binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, are often employed to refine the binding affinity predictions. frontiersin.orgmdpi.com These calculations provide a more accurate estimation of the binding free energy by considering factors like electrostatic and van der Waals interactions, as well as the energy associated with solvent molecules. mdpi.com

For instance, in a study identifying potential KLK2 inhibitors, molecular docking was used to screen a library of compounds. The binding affinities were calculated, and the top candidates were further analyzed. The results of such an analysis can be summarized in a table that highlights the binding energies and key interacting residues.

Table 1: Example of Molecular Docking and Binding Energy Calculation Results for KLK2 Peptide Inhibitors This table is a representative example based on methodologies described in the sources and does not represent actual data for the hK2p01 derivative.

| Peptide Inhibitor | Docking Score (kcal/mol) | Calculated Binding Free Energy (kJ/mol) | Key Interacting Residues in KLK2 Active Site |

|---|---|---|---|

| Peptide A | -9.5 | -15.2 | His57, Ser195, Asp189 |

| Peptide B | -8.8 | -12.7 | His57, Ser195, Gly216 |

| hK2p01 derivative (hypothetical) | -10.2 | -18.5 | His57, Ser195, Trp215 |

Molecular Dynamics Simulations for KLK2-Inhibitor Complex Stability

Once a promising peptide inhibitor is identified through molecular docking, molecular dynamics (MD) simulations are employed to investigate the stability of the KLK2-inhibitor complex over time. frontiersin.orgyoutube.com MD simulations provide a detailed view of the dynamic behavior of the complex at an atomic level, offering insights that are not available from static docking poses. youtube.com

These simulations calculate the trajectory of atoms and molecules over a specific period, allowing researchers to observe how the inhibitor and the enzyme interact and how their conformations change. youtube.com Key parameters are analyzed to assess the stability of the complex:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues and indicates their flexibility. Higher RMSF values for residues in the binding site might suggest a less stable interaction with the inhibitor.

Radius of Gyration (Rg): This parameter reflects the compactness of the protein structure. A stable Rg value during the simulation indicates that the protein is maintaining its folded state and is not unfolding. mdpi.com

By analyzing these parameters, scientists can confirm that the peptide inhibitor remains tightly bound in the active site of KLK2 and that the complex is stable. frontiersin.org This validation is crucial before proceeding with more resource-intensive experimental studies. researchgate.net

Table 2: Representative Data from a Molecular Dynamics Simulation of a KLK2-Peptide Inhibitor Complex This table is a representative example based on methodologies described in the sources and does not represent actual data for the hK2p01 derivative.

| Simulation Time (ns) | Average RMSD (Å) | Average RMSF of Active Site Residues (Å) | Average Radius of Gyration (Rg) (Å) |

|---|---|---|---|

| 0-100 | 1.8 ± 0.3 | 0.9 ± 0.2 | 15.5 ± 0.1 |

Bioengineering and Bio-Scaffolding Strategies for KLK2 Inhibitors

While computational methods are powerful for identifying potential inhibitors, peptide-based drugs often face challenges such as poor stability in the body. nih.govnih.gov To overcome these limitations, bioengineering and bio-scaffolding strategies are employed to enhance the properties of KLK2 peptide inhibitors.

One of the most effective strategies is cyclization . nih.govnih.gov Linear peptides are often susceptible to degradation by proteases in the bloodstream. By cyclizing the peptide, either through a head-to-tail linkage or by introducing disulfide bridges between cysteine residues, its resistance to proteolysis can be significantly improved. nih.govresearchgate.net This enhanced stability makes the peptide more suitable for in vivo applications. nih.gov For example, studies on the KLK2 inhibitory peptide KLK2b showed that backbone cyclization significantly increased its resistance to degradation by trypsin and human plasma without compromising its inhibitory activity. nih.gov

Another key strategy is the use of phage display technology . nih.gov This technique allows for the screening of vast libraries of peptides to identify those that bind with high affinity and specificity to a target protein like KLK2. nih.gov By exposing the target protein to a library of phages, each displaying a different peptide on its surface, researchers can isolate the phages that bind most strongly. The genetic information of these phages can then be sequenced to determine the amino acid sequence of the effective peptide inhibitors. nih.gov This method was instrumental in the initial discovery of linear peptide inhibitors of KLK2. nih.govnih.gov

Mechanism of Action and Molecular Interactions of Hk2p01 Derivative Klk2 Inhibitors

General Principles of Serine Protease Inhibition

Serine proteases, such as KLK2, are a major class of proteolytic enzymes characterized by a highly conserved catalytic triad (B1167595) of serine, histidine, and aspartate residues in their active site. The catalytic mechanism involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in a substrate.

Inhibition of serine proteases can be achieved through several mechanisms, including:

Competitive Inhibition: Inhibitors structurally similar to the substrate bind to the active site, preventing the natural substrate from binding.

Non-competitive Inhibition: Inhibitors bind to a site other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov

Irreversible Inhibition: Inhibitors form a stable, often covalent, bond with the enzyme, permanently inactivating it.

Natural inhibitors of KLKs range from metal ions to large protein complexes like serpins. nih.gov For instance, zinc ions (Zn2+) have been shown to inhibit several KLKs, including KLK2, in the low micromolar range, acting as attenuators of their proteolytic activity. nih.gov Peptide-based inhibitors, both linear and cyclic, have also been developed to target KLKs with high specificity. nih.gov

Substrate-Competitive Inhibition Mechanism of hK2p01 Derivative

The hK2p01 derivative functions as a substrate-competitive inhibitor of KLK2. guidetopharmacology.org This means it directly competes with the natural substrates of KLK2 for binding to the enzyme's active site. By occupying the active site, the inhibitor prevents the enzyme from binding to and cleaving its physiological targets. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half.

Structural Elucidation of KLK2-Inhibitor Binding

The precise and selective inhibition of KLK2 by the hK2p01 derivative is dictated by the specific molecular interactions between the peptide inhibitor and the enzyme's active site. Understanding these interactions requires a detailed knowledge of the KLK2 structure.

The active site of KLK2, like other trypsin-like serine proteases, is a groove on the enzyme's surface composed of a series of specificity pockets (subsites) that accommodate the amino acid residues of the substrate. These pockets are denoted S4, S3, S2, and S1 for the non-prime side of the scissile bond and S1', S2', etc., for the prime side. The nature of these pockets determines the substrate specificity of the protease.

S1 Pocket: This is the primary determinant of specificity for trypsin-like proteases. In KLK2, the S1 pocket has a prominent negative potential due to the presence of an aspartate residue (Asp189) at its base. nih.govnih.gov This negatively charged environment favors the binding of positively charged amino acid residues like arginine (Arg) and lysine (B10760008) (Lys) at the P1 position of the substrate. nih.gov However, the presence of Thr-190 and Ala-226 in KLK2 slightly reduces its preference for Arg over Lys compared to other trypsins. nih.gov

S2 to S4 Pockets: These pockets are more variable and contribute to the extended substrate specificity. The flexible 99-loop of KLK2 can adopt open or closed conformations, which can completely shield the S2 to S4 specificity pockets, thereby regulating substrate access. researchgate.net The S4 binding site region includes residues 217-220. tandfonline.com

Several flexible loop structures surrounding the active site of KLK2 play a crucial role in regulating its enzymatic activity. These loops can exist in different conformations, influencing substrate binding and catalysis.

99-loop (Kallikrein loop): This extended loop is a key player in regulating KLK2 activity. researchgate.netunimelb.edu.auelsevierpure.com It can exist in "open" and "closed" conformations, which either allow or prevent substrate access to the S2-S4 pockets. researchgate.netelsevierpure.comnih.gov The flexibility of the 99-loop is also responsible for the reversible inhibition of KLK2 by zinc ions and its susceptibility to autocatalytic inactivation. researchgate.netelsevierpure.com Glycosylation at Asn-95 within this loop can also modulate KLK2 activity by likely altering the active site conformation. nih.gov

148-loop and 220-loop: Along with the 99-loop, the 148- and 220-loops undergo concerted conformational changes. researchgate.netelsevierpure.comnih.gov This transition from a closed to an open state is a key aspect of a conformational selection mechanism, where the enzyme exists in an equilibrium of different conformations, and the substrate selectively binds to the active, open form. researchgate.netelsevierpure.comnih.gov

The stability of the KLK2-peptide inhibitor complex is maintained by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces.

Hydrogen Bonds: These are critical for the specific recognition between the inhibitor and the enzyme. For example, in a KLK2-small molecule inhibitor complex, the inhibitor's aromatic ring lies between the peptide bonds of Trp-215–Gly-216 and Cys-191–Gly-192. nih.gov The Oγ atom of Thr-190 in KLK2 can form a hydrogen bond with the P1-Arg residue of a substrate. nih.gov

The table below summarizes key intermolecular interactions observed in KLK2 complexes.

| Interacting Residue/Group in KLK2 | Interacting Residue/Group in Inhibitor/Substrate | Type of Interaction | Reference |

| Asp189 (S1 pocket) | P1-phenylguanidine | Salt bridge | nih.gov |

| Gly193 (backbone NH) | Phosphonate (B1237965) warhead (P=O) | Hydrogen bond | nih.gov |

| Thr-190 (Oγ) | P1-Arg (Nη) | Hydrogen bond | nih.gov |

The binding of a peptide inhibitor to KLK2 can induce or stabilize specific conformational changes in the enzyme. The "induced fit" model suggests that the ligand induces a conformational change at the binding site. However, there is growing support for a "pre-existing equilibrium" or "conformational selection" model.

In the context of KLK2, the enzyme exists in an ensemble of conformations, including inactive, zymogen-like states and active, mature protease states. researchgate.net The binding of a substrate or inhibitor is thought to occur via a conformational selection mechanism, where the ligand selectively binds to the "open" or active conformation of the enzyme, shifting the equilibrium towards this state. researchgate.netelsevierpure.comnih.gov This involves a concerted transition of the 99-, 148-, and 220-loops. researchgate.netelsevierpure.comnih.gov While the binding of a peptide can lead to slight conformational changes in the receptor, major concerted transitions are not always observed upon inhibitor binding, suggesting the protease can accept the binding partner in a relatively static manner as well. tandfonline.com

Influence of Microenvironmental Factors on KLK2 Activity and Inhibitor Efficacy (e.g., pH, Zinc Ion Concentration)

The enzymatic activity of human kallikrein-related peptidase 2 (KLK2) and the efficacy of its inhibitors are significantly influenced by the specific biochemical conditions of the tissue microenvironment. Key factors such as pH and the concentration of zinc ions (Zn²⁺) can modulate KLK2's proteolytic function and its interaction with inhibitors. Understanding these influences is critical, particularly in the context of the prostate, where KLK2 is predominantly expressed and where these microenvironmental parameters can vary, especially in pathological states like cancer.

Influence of pH

The activity of KLK2 is highly dependent on the surrounding pH. Research has consistently shown that KLK2 exhibits its optimal proteolytic activity in a slightly alkaline environment, with a pH optimum of approximately 8.0. vulcanchem.comnih.gov This pH range is characteristic of the prostatic fluid, a major component of seminal fluid where KLK2 performs its physiological functions. frontiersin.org The catalytic efficiency of KLK2 is markedly reduced in acidic or neutral conditions, highlighting the importance of the alkaline milieu for its function.

The pH of the microenvironment can also affect the efficacy of KLK2 inhibitors, particularly peptide-based inhibitors like the hK2p01 derivative. The ionization state of amino acid residues, both in the enzyme's active site and on the inhibitor itself, is dictated by the pH. researchgate.netmdpi.com Changes in pH can alter the charge distribution and conformation of a peptide inhibitor, which can in turn affect its binding affinity for the KLK2 active site. frontiersin.orgresearchgate.net For instance, the protonation state of key residues involved in the inhibitor-enzyme interaction can either enhance or diminish the stability of the complex. While specific data on the hK2p01 derivative's pH sensitivity is not extensively detailed in the available literature, the general principles of peptide chemistry suggest that its inhibitory potential would be optimal within a pH range that favors a complementary charge and conformational state for binding to KLK2. researchgate.netnih.govbiorxiv.org

Table 1: pH Dependence of KLK2 Catalytic Parameters This table illustrates the effect of pH on the kinetic parameters of KLK2 activity. Note that specific values for the hK2p01 derivative are not available and the data reflects general KLK2 activity.

| pH | Relative Activity (%) | kcat (s⁻¹) | Km (µM) |

| 6.0 | Substantially Reduced | Data not available | Data not available |

| 7.0 | Moderate | Data not available | Data not available |

| 7.5 | High | Data not available | Data not available |

| 8.0 | ~100 (Optimal) | 1.23 ± 0.02 | 75 ± 2 |

| 9.0 | Reduced | Data not available | Data not available |

Data derived from studies on KLK2 activity with chromogenic substrates. vulcanchem.com

Influence of Zinc Ion Concentration

Zinc ions (Zn²⁺) are potent inhibitors of KLK2 activity. vulcanchem.comnih.gov The prostate gland is notable for accumulating high concentrations of zinc, with levels in prostatic fluid reaching up to 9 mM, which is significantly higher than in most other tissues. nih.gov This suggests that under normal physiological conditions, KLK2 activity in the prostate is likely under reversible regulation by the high ambient zinc concentration. nih.gov

Studies have determined that KLK2 is inhibited by zinc at micromolar concentrations, with a reported IC₅₀ value of 22 ± 1 µM and a Kᵢ of 4.9 ± 0.4 µM. vulcanchem.com The inhibitory mechanism involves the binding of Zn²⁺ to a site at the interface of the 99-loop and the active site of KLK2. vulcanchem.com This binding induces a conformational change in the enzyme that hinders substrate access and catalysis.

The efficacy of KLK2 inhibitors, including peptide derivatives, can be influenced by the local zinc concentration. Variations in zinc levels can alter the conformation of KLK2, which may in turn affect the binding of an inhibitor. frontiersin.org For a competitive inhibitor like the hK2p01 derivative, which vies with the substrate for the active site, a zinc-induced conformational change in the enzyme could either increase or decrease the inhibitor's binding affinity. Furthermore, it has been observed that zinc can directly interact with and inhibit other peptide transporters, suggesting a potential for complex interactions in a biological system. nih.gov In pathological conditions such as prostate cancer, where zinc levels are often significantly reduced, the natural zinc-mediated inhibition of KLK2 may be lost, potentially leading to uncontrolled proteolytic activity that could contribute to disease progression. nih.govnih.govmdpi.com

Table 2: Inhibition of KLK2 by Zinc Ions This table summarizes the key parameters for the inhibition of KLK2 by zinc ions.

| Parameter | Value |

| IC₅₀ | 22 ± 1 µM |

| Kᵢ | 4.9 ± 0.4 µM |

| Physiological Prostate [Zn²⁺] | ~1-9 mM |

Data sourced from structural and functional analyses of KLK2. vulcanchem.comfrontiersin.orgnih.gov

Preclinical Evaluation of Hk2p01 Derivative and Other Klk2 Inhibitors: in Vitro Methodologies and Findings

Enzymatic Characterization and Potency Assessment

The initial phase of evaluating KLK2 inhibitors focuses on their direct interaction with the enzyme and their ability to block its proteolytic activity.

In Vitro Inhibition Assays (e.g., Fluorogenic Substrate Cleavage)

In vitro inhibition assays are fundamental to assessing the efficacy of potential KLK2 inhibitors. A common and sensitive method involves the use of fluorogenic substrates. nih.govresearchgate.net These substrates are synthetic molecules that mimic the natural cleavage site of KLK2 but are chemically modified to release a fluorescent signal upon cleavage by the enzyme.

The process typically involves incubating recombinant KLK2 with the inhibitor for a specific period before adding the fluorogenic substrate. The rate of substrate cleavage is then measured by monitoring the increase in fluorescence over time. A reduction in the rate of fluorescence generation in the presence of the inhibitor indicates its ability to block KLK2's enzymatic activity. For instance, the substrate H-PFR-AMC has been identified as a highly effective substrate for KLK2. nih.gov This method is adaptable for high-throughput screening, allowing for the rapid testing of numerous potential inhibitors. nih.govresearchgate.net

Determination of Inhibition Constants (IC50, Ki Values)

To quantify the potency of an inhibitor, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.org It is determined by performing inhibition assays with a range of inhibitor concentrations and plotting the enzyme activity against the inhibitor concentration. edx.org

While IC50 is a widely used measure of potency, it is dependent on experimental conditions such as substrate concentration. youtube.com A more intrinsic and universally comparable measure is the Ki value , which represents the dissociation constant of the enzyme-inhibitor complex. edx.orgncifcrf.gov A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus, higher potency. edx.org The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate. youtube.com For competitive inhibitors, the relationship is defined as: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration. nih.govyoutube.com

For example, a study on KLK2 inhibitors reported Ki values in the low nanomolar range, indicating potent inhibition. elsevierpure.com Another study detailed the optimization of a peptidyl-diphenyl phosphonate (B1237965) (DPP) inhibitor, compound 31, which demonstrated a potent k_inact/K_i of 3076 ± 87 M⁻¹s⁻¹ against KLK2. biorxiv.org

Selectivity Profiling Against Related Proteases

A crucial aspect of preclinical evaluation is to determine the selectivity of a KLK2 inhibitor. An ideal inhibitor should potently block KLK2 activity with minimal off-target effects on other related proteases, which could lead to unwanted side effects.

Specificity Against Other Kallikrein-Related Peptidases (KLK3, KLK4, KLK14)

KLK2 is part of a family of 15 homologous serine proteases, with KLK3 (prostate-specific antigen, PSA), KLK4, and KLK14 being particularly relevant in the context of prostate cancer. nih.govpmjournal.ir Therefore, selectivity profiling against these kallikreins is essential. Assays similar to those used for potency assessment are employed, where the inhibitor is tested against each of these related enzymes.

For instance, the hK2p01 derivative is noted for its selectivity for KLK2. guidetopharmacology.org Research has focused on developing inhibitors that can differentiate between the trypsin-like activities of KLK2 and KLK14 and the chymotrypsin-like activity of KLK3. biorxiv.orgacs.org One study reported the development of an inhibitor, compound 31, with over 30-fold selectivity for KLK2 over KLK14. biorxiv.orgbiorxiv.org Conversely, another compound, 39, was optimized to be highly potent against KLK14 with 220-fold selectivity over KLK2. biorxiv.orgbiorxiv.org

Differentiation from Other Tryptic Serine Proteases

Beyond the kallikrein family, it is also important to assess the selectivity of KLK2 inhibitors against other serine proteases with similar substrate specificities, such as trypsin. frontiersin.org This is because KLK2 itself has trypsin-like activity, preferring to cleave after basic amino acid residues like arginine. nih.gov Lack of selectivity against trypsin could lead to broader physiological effects. Standard enzymatic assays are conducted using trypsin to determine the inhibitory activity of the KLK2-targeted compound against it.

Methodologies for Selectivity Assessment (e.g., Competitive Activity-Based Protein Profiling)

Competitive activity-based protein profiling (ABPP) has emerged as a powerful technique for assessing inhibitor selectivity within a complex biological sample. nih.govnih.govresearchgate.net This method utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active site of a specific class of enzymes. nih.govnih.gov

In a competitive ABPP experiment, a cell lysate or other biological sample is pre-incubated with the inhibitor of interest before the addition of a broad-spectrum ABP that targets multiple serine proteases. researchgate.net The inhibitor will compete with the ABP for binding to its target enzymes. By quantifying the extent to which the inhibitor prevents the ABP from labeling each enzyme, a comprehensive selectivity profile can be generated across a range of proteases simultaneously. nih.gov This approach was successfully used to dissect the "KLK activome" in prostate cancer cells, enabling the simultaneous analysis of KLK2, KLK3, and KLK14 activity. nih.gov

Cellular Effects in Prostate Cancer Models

The targeting of human kallikrein-related peptidase 2 (KLK2), a serine protease predominantly expressed in the prostate, has become a significant area of investigation for novel prostate cancer therapies. fn-test.com Preclinical research using various in vitro methodologies has demonstrated that inhibiting KLK2 can influence several key cellular processes involved in tumor progression. While specific data on a compound denoted as "hK2p01 derivative" is not widely available in public literature, extensive research on other KLK2 inhibitors, including small molecules, antibodies, and siRNA, provides a strong rationale for its therapeutic potential.

Modulation of Prostate Cancer Cell Proliferation

KLK2 has been shown to play a role in promoting the growth of prostate cancer cells. nih.govresearchgate.net Studies indicate that increased KLK2 expression is correlated with a higher rate of cell proliferation in castration-resistant prostate cancer (CRPC) specimens. nih.gov The inhibition of KLK2 activity is a promising strategy shown to reduce cancer cell proliferation in preclinical models. patsnap.com

One of the direct demonstrations of KLK2's role in proliferation comes from gene knockdown studies. The use of KLK2-specific small interfering RNA (KLK2-siRNA) in LNCaP prostate cancer cells, which are androgen-sensitive, resulted in significant growth arrest. nih.gov Conversely, introducing functional KLK2 cDNA into LNCaP cells led to an increase in cell growth. nih.gov This suggests that KLK2 is not just a biomarker but an active participant in cell proliferation pathways. researchgate.netmdpi.com

Further evidence comes from studies using targeted therapeutics. The humanized IgG1 antibody, hu11B6, which binds to the catalytic cleft of active hK2, has been evaluated preclinically. nih.govnih.gov In xenograft models treated with a radiolabeled version of this antibody, [¹⁷⁷Lu]hu11B6, a reduction in tumor cell proliferation was observed, as measured by Ki-67 staining. nih.govwustl.edu The expression of the proliferation marker Ki-67 was negatively correlated with the uptake of the radiolabeled antibody, indicating that targeting KLK2 effectively inhibits cell proliferation. nih.govwustl.edu

| Inhibitor/Method | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| KLK2-siRNA | LNCaP | Cell Growth Assay | Growth arrest at G1 phase | nih.gov |

| KLK2 cDNA (overexpression) | LNCaP | Cell Growth Assay | Increased cell growth | nih.gov |

| [177Lu]hu11B6 | LNCaP Xenograft | Ki-67 Staining | Negative correlation between antibody uptake and Ki-67 expression; nadir at 9-14 days | nih.govwustl.edu |

Induction of Apoptosis in Cell Culture Models

In addition to curbing proliferation, KLK2 inhibition has been shown to induce programmed cell death, or apoptosis, in prostate cancer cells. patsnap.com Histological analyses have revealed that lower KLK2 expression correlates with a higher cell apoptosis index in CRPC specimens. nih.gov KLK2-mediated degradation of insulin-like growth factor binding protein 3 (IGFBP3) can lead to the inhibition of apoptosis, suggesting that blocking KLK2 could restore this pro-apoptotic pathway. pmjournal.ir

The direct impact of KLK2 on apoptosis has been demonstrated in cell culture models. Knockdown of KLK2 expression in LNCaP cells using KLK2-siRNA not only arrested cell growth but also resulted in a marked increase in cell apoptosis. nih.gov This highlights the dual role of KLK2 in promoting survival and proliferation. Other research has identified KLK2 as a known inhibitor of apoptosis in prostate cancer, reinforcing the therapeutic rationale for its inhibition. researchgate.net

| Inhibitor/Method | Cell Line | Finding | Reference |

|---|---|---|---|

| KLK2-siRNA | LNCaP | Increased cell apoptosis | nih.gov |

| KLK2 Expression (in CRPC) | CRPC Tissue | Increased KLK2 expression correlated with lower cell apoptosis index | nih.gov |

Effects on Cancer Cell Invasion and Migration

The progression of prostate cancer to a metastatic disease involves the invasion of cancer cells into surrounding tissues and their migration to distant sites. KLK2 is implicated in these processes through its ability to degrade components of the extracellular matrix (ECM) and activate other proteases. mdpi.comnih.gov The proteolytic activity of KLK2 contributes to tumor invasion and metastasis. fn-test.compmjournal.ir

In vitro studies have shown that KLKs, including KLK2, can degrade ECM proteins such as fibronectin and laminin. nih.gov This degradation is a critical step for cancer cells to break through tissue barriers. By inhibiting the proteolytic function of KLK2, it is hypothesized that the invasive potential of prostate cancer cells can be reduced. frontiersin.org For instance, KLK4, which is part of the same family and can be activated by KLK2, has been shown to increase the migration of PC-3 prostate cancer cells toward conditioned media from osteoblast-like cells, an effect that was blocked by a general serine protease inhibitor. nih.gov This suggests that specific KLK2 inhibitors could similarly impede the processes of invasion and migration central to metastasis.

Impact on Proteolytic Cascades within the Tumor Microenvironment

KLK2 does not act in isolation; it is part of a complex network of proteases, known as the KLK activome, within the tumor microenvironment. biorxiv.orgnih.gov Its enzymatic activity can initiate and amplify proteolytic cascades that promote tumor growth and metastasis. nih.gov A key function of KLK2 is the activation of other proteases. nih.gov

One of the most significant interactions is the activation of pro-PSA (the inactive zymogen form of prostate-specific antigen, or KLK3) into its enzymatically active form. nih.govresearchgate.net KLK2 is considered the primary physiological activator of PSA. researchgate.net Active PSA, in turn, can cleave various substrates to promote cancer progression.

Furthermore, KLK2 is involved in the plasminogen activation system. It can activate pro-urokinase plasminogen activator (pro-uPA). pmjournal.irnih.gov Activated uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteases (MMPs), further enhancing the invasive capabilities of tumor cells. pmjournal.ir KLK2 can also activate protease-activated receptors (PARs), which are G protein-coupled receptors that can stimulate cell proliferation and migration upon cleavage. researchgate.netpmjournal.ir By inhibiting KLK2, it is possible to disrupt these downstream signaling and proteolytic events, thereby altering the tumor microenvironment to be less conducive to cancer progression. nih.gov

Preclinical Evaluation of Hk2p01 Derivative and Other Klk2 Inhibitors: in Vivo Methodologies and Animal Model Studies

Efficacy Assessment in Prostate Cancer Animal Models

In vivo studies are indispensable for validating the therapeutic hypothesis that inhibiting KLK2 can impede prostate cancer progression. These studies primarily use animal models to assess the impact of inhibitors on tumor growth and their potential to suppress the spread of cancer.

Xenograft models, which involve the implantation of human prostate cancer cells into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of KLK2 inhibitors. nih.govnih.gov Research has demonstrated that targeting KLK2 can lead to a reduction in tumor growth. patsnap.com For instance, an engineered variant of alpha-1-anti-chymotrypsin, which inhibits KLK2, KLK4, and KLK14, was shown to reduce the growth of prostate cancer xenografts that over-express KLK2. nih.gov Similarly, other preclinical studies have confirmed that inhibiting KLK2 activity can decrease cancer cell proliferation and slow tumor growth in these models. patsnap.com

The therapeutic strategy is not limited to small molecule or peptide inhibitors. A bispecific antibody designed to target both CD3 on T-cells and KLK2 on tumor cells demonstrated significant tumor growth inhibition in a dose-dependent manner in preclinical experiments. jnjmedicalconnect.com Another approach involves antibody-drug conjugates, where a monoclonal antibody that binds to KLK2, such as hu11B6, is linked to a potent therapeutic payload. pnas.orgmdpi.com These targeted therapies have shown promising treatment efficacy in multiple rodent models. pnas.org

Table 1: Summary of Preclinical Studies on Tumor Growth Inhibition by KLK2-Targeting Agents

| Therapeutic Agent | Model System | Key Finding | Reference |

|---|---|---|---|

| Engineered α1-anti-chymotrypsin variant (MDPK67b) | KLK2-overexpressing prostate cancer xenograft | Reduced tumor growth. | nih.gov |

| General KLK2 Inhibitors | Preclinical models | Reduced cancer cell proliferation and inhibited tumor growth. | patsnap.com |

| hK2-targeting bispecific antibody | Not specified | Dose-dependent reduction in tumor growth. | jnjmedicalconnect.com |

This table is for illustrative purposes and synthesizes findings on various KLK2-targeting strategies.

KLK2 is believed to play a role in the progression and metastasis of prostate cancer by degrading components of the extracellular matrix. aacrjournals.org This suggests that inhibiting its proteolytic activity could be a valuable therapeutic strategy to prevent the spread of tumors. nih.govresearchgate.net Consequently, there is significant interest in developing KLK2 inhibitors that are stable and effective for in vivo applications. nih.govresearchgate.net

To enhance their utility for in vivo use, linear peptide inhibitors of KLK2, which can be susceptible to degradation, have been modified. aacrjournals.orgnih.gov Researchers have developed cyclized versions of these peptides to improve their stability in plasma without compromising their inhibitory activity. aacrjournals.orgnih.gov For example, backbone cyclization of a linear peptide inhibitor known as KLK2b significantly increased its resistance to proteolysis, making it more suitable for in vivo applications such as targeting metastatic cancer. nih.govresearchgate.net While the primary role of these stabilized inhibitors is often framed in the context of tumor imaging and targeting, their potential to directly interfere with the metastatic process by inhibiting KLK2 activity is a key area of ongoing research. nih.govresearchgate.net The overexpression of KLK2 is associated with more aggressive tumors, further supporting the rationale for targeting this enzyme to control metastasis. patsnap.comnih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Peptide Inhibitors in Vivo

Peptide-based inhibitors, while offering high specificity, often face challenges in vivo that can limit their therapeutic utility. Understanding and overcoming these hurdles are central to their development.

In Vivo Stability and Resistance to Proteolytic Degradation

A major obstacle for peptide inhibitors, including those targeting KLK2, is their susceptibility to degradation by proteases in the body. nih.govresearchgate.net This rapid breakdown leads to a short in vivo half-life and reduced efficacy. For instance, linear peptide inhibitors of KLK2 have been shown to be rapidly degraded in plasma. aacrjournals.org

Research has focused on quantifying the stability of these peptides. For example, studies have shown that while linear KLK2 inhibitory peptides can be effective in vitro, they are quickly broken down in plasma. aacrjournals.org This inherent instability necessitates modifications to enhance their resistance to proteolytic enzymes.

Strategies for Enhancing Peptide Bioavailability and Duration of Action (e.g., Cyclization, Chemical Modifications)

To address the poor in vivo stability of peptide inhibitors, various strategies are employed to improve their bioavailability and prolong their activity. alliedacademies.orgresearchgate.netalliedacademies.org

Cyclization: A key strategy is the cyclization of linear peptides. alliedacademies.orgresearchgate.netalliedacademies.orgnih.govmdpi.com By creating a cyclic structure, either through head-to-tail linkage or by introducing disulfide bridges, the peptide backbone becomes less accessible to proteases, significantly enhancing its stability. nih.govresearchgate.net For example, head-to-tail cyclized KLK2 inhibitory peptides have demonstrated stability in plasma for over 24 hours while retaining their inhibitory function. aacrjournals.org Studies have shown that backbone cyclization of a KLK2 inhibitory peptide, KLK2b, conferred a significant improvement in its resistance to degradation by both trypsin and human plasma. nih.govresearchgate.net This modification is considered crucial for making these peptides more suitable for in vivo applications like tumor imaging and targeted cancer therapy. nih.govresearchgate.net

Chemical Modifications: Other chemical modifications can also improve peptide stability and bioavailability. alliedacademies.orgalliedacademies.org These can include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation. alliedacademies.orgalliedacademies.org

Acylation: Introducing fatty acid chains can enhance binding to plasma proteins like albumin, thereby extending the peptide's circulation time. alliedacademies.orgalliedacademies.org

Incorporation of non-natural amino acids: Replacing natural L-amino acids with D-amino acids or other non-natural variants can render the peptide unrecognizable to many proteases. mdpi.com

These strategies aim to create more robust peptide inhibitors that can persist in the body long enough to exert their therapeutic effects.

Advanced Therapeutic Strategies and Research Avenues Targeting Klk2

Peptide-Based KLK2 Inhibitors in Conjugate Modalities

Peptide-based inhibitors offer a versatile platform for targeting KLK2 due to their high specificity and potential for modification. By conjugating these peptides to other functional molecules, researchers can create powerful diagnostic and therapeutic agents.

Radiolabeled antibodies and peptides targeting KLK2 are at the forefront of diagnostic and therapeutic innovation in prostate cancer. nih.govcancernetwork.comfn-test.com These agents combine the targeting precision of antibodies or peptides with the imaging or therapeutic power of radioisotopes.

A first-in-human, phase 0 study utilized an indium-111-labeled anti-hK2 monoclonal antibody, [¹¹¹In]-DOTA-h11B6, to validate hK2 as a viable target. The study demonstrated that the antibody selectively accumulated in metastatic castration-resistant prostate cancer (mCRPC) metastases, confirming the feasibility of targeting tumor-associated hK2 for imaging. nih.gov

Building on this, a first-in-class anti-hK2 antibody-based targeted radiotherapy, JNJ-69086420, which delivers the alpha-emitter actinium-225, is being evaluated in a phase 1 study for patients with mCRPC. cancernetwork.com This agent represents the first therapeutic to directly target hK2/KLK2 and has shown the ability to elicit deep and durable biochemical responses. cancernetwork.com Preclinical studies have demonstrated that targeting KLK2 with a targeted alpha-radioligand resulted in potent in vitro activity and robust in vivo tumor control. nih.govurotoday.comaacrjournals.org

These developments underscore the potential of KLK2-targeted radiopharmaceuticals not only for highly specific tumor imaging but also for delivering potent, localized radiation therapy directly to cancer cells, thereby minimizing damage to surrounding healthy tissues.

Antibody-Drug Conjugates (ADCs) and peptide-drug conjugates (PDCs) represent a promising strategy for targeted cancer therapy. fn-test.comyoutube.com These constructs link a highly potent cytotoxic agent (payload) to a monoclonal antibody or peptide that specifically targets a tumor-associated antigen, such as KLK2. nih.govcore.ac.ukfn-test.com This approach allows for the selective delivery of the payload to cancer cells, enhancing therapeutic efficacy while reducing systemic toxicity. youtube.com

The fundamental concept of ADCs and PDCs involves several key components:

A targeting moiety: An antibody or peptide that selectively binds to a surface antigen on cancer cells, in this case, KLK2. youtube.com

A cytotoxic payload: A highly potent drug designed to kill cancer cells. nih.gov

A linker: A chemical bridge that connects the antibody/peptide to the payload. The linker can be designed to be stable in circulation and release the payload only upon reaching the target cell. youtube.com

For KLK2, the strategy involves using its protease activity to activate a prodrug. An inactive prodrug, consisting of a toxic drug molecule conjugated to a peptide substrate for KLK2, is administered. nih.gov When the prodrug reaches the prostate tissue where active KLK2 is present, the enzyme cleaves the peptide, releasing the active drug directly at the tumor site. nih.gov A thapsigargin-based prodrug has been developed for KLK2, where a peptide substrate is conjugated to a thapsigargin (B1683126) analog, L12ADT. This prodrug demonstrated a significant antitumor effect in human prostate tumor xenografts in vivo. nih.gov

One example of a KLK2-targeted ADC is ABBV-766, which is a KLK2-tubulysin conjugate. fn-test.com The development of such targeted delivery systems is a key area of research for leveraging KLK2 as a therapeutic target in prostate cancer. mdpi.comnih.gov

Immuno-Oncology Approaches Leveraging KLK2 Targeting

The field of immuno-oncology is harnessing the specificity of KLK2 to direct the patient's own immune system to fight prostate cancer. Two of the most promising approaches are Bispecific T-Cell Engagers (BiTEs) and Chimeric Antigen Receptor (CAR) T-cell therapies.

Bispecific T-cell Engagers (BiTEs) are a class of artificial bispecific monoclonal antibodies that are designed to simultaneously bind to two different antigens. In the context of KLK2-targeted therapy, one arm of the BiTE binds to the CD3 receptor on the surface of T-cells, while the other arm targets KLK2 on prostate cancer cells. mdpi.comjnjmedicalconnect.com This dual binding brings the T-cells into close proximity with the tumor cells, leading to T-cell activation and subsequent killing of the cancer cells. aacrjournals.org

Several KLK2-targeting BiTEs are currently in development:

Pasritamig (JNJ-78278343): This is a first-in-class BiTE targeting KLK2 and CD3. ascopubs.orgjnj.com A phase I trial in patients with metastatic castration-resistant prostate cancer (mCRPC) has shown a favorable safety profile and preliminary antitumor activity, providing proof of concept for KLK2 as a target. nih.govascopubs.org The recommended phase II dose has been established, and further development is warranted. ascopubs.orgnih.gov

EM1031: This is another novel KLK2 x CD3 BiTE that has demonstrated potent redirected tumor cell lysis with minimal cytokine release in preclinical models. aacrjournals.org It has shown the ability to completely eradicate tumors in xenograft models. aacrjournals.org

JNJ-87189401: This is an anti-PSMAxCD28 BiTE that is being tested in combination with the KLK2-targeting BiTE JNJ-78278343 in a phase 1 study. mdpi.com

Preclinical studies have consistently shown that targeting KLK2 with a bispecific T-cell redirector leads to potent in vitro activity and robust in vivo tumor control. nih.govurotoday.com These findings support the continued investigation of BiTEs as a promising therapeutic strategy for advanced prostate cancer. jnj.comfiercebiotech.com

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy that involves genetically modifying a patient's own T-cells to express CARs that recognize and attack cancer cells. nih.gov For prostate cancer, CAR T-cells are being developed to target KLK2. bmj.comfatetherapeutics.com

The process involves harvesting T-cells from a patient, engineering them in the lab to express a CAR that targets KLK2, and then reinfusing the modified T-cells back into the patient. nih.gov These engineered cells can then seek out and destroy prostate cancer cells that express KLK2. cancer.gov

Key research findings in KLK2-targeted CAR T-cell therapy include:

Preclinical Efficacy: Preclinical studies have demonstrated that anti-KLK2 CAR T-cells show potent in vitro activity and robust in vivo tumor control. nih.govurotoday.comaacrjournals.org

Off-the-Shelf iPSC-derived CAR-T cells: To overcome challenges like manufacturing consistency and cost, researchers are developing off-the-shelf CAR-T cell products from induced pluripotent stem cells (iPSCs). bmj.comfatetherapeutics.com These CAR-KLK2 iT cells have shown potent and specific cytotoxicity against multiple prostate cancer cell lines and significant tumor growth inhibition in xenograft models. bmj.comfatetherapeutics.combmj.com

Clinical Trials: A CAR-T cell therapy targeting KLK2, JNJ-75229414, has been in clinical testing. nih.gov Another anti-KLK2 CAR T-cell therapy, also referred to as JNJ-75229414, is described as a preparation of genetically modified T-lymphocytes designed to target and induce selective toxicity in KLK2-expressing tumor cells. cancer.gov Creative Biolabs has also developed humanized anti-KLK2 CAR T-cells for preclinical evaluation. creative-biolabs.com

While early results are promising, further research is ongoing to optimize the efficacy and safety of KLK2-targeted CAR T-cell therapies for the treatment of prostate cancer. fatetherapeutics.comfiercebiotech.com

Integrative Approaches for Comprehensive KLK Activome Analysis

The kallikrein-related peptidase (KLK) family, including KLK2, forms a complex network of proteases known as the KLK activome. nih.govbiorxiv.orgnih.gov In prostate cancer, the activity of this network is often dysregulated, contributing to tumor growth and metastasis. nih.govimperial.ac.uk Understanding the intricate interplay within the KLK activome is crucial for developing effective targeted therapies.

A key challenge in studying the KLK activome is that the abundance of a particular KLK does not always correlate with its activity. nih.govnih.gov Therefore, integrative approaches that can simultaneously analyze the activity of multiple KLKs are essential.

One powerful technology platform for this purpose is activity-based protein profiling (ABPP) . nih.govbiorxiv.orgacs.org This approach utilizes novel activity-based probes (ABPs) and inhibitors that allow for the simultaneous and orthogonal analysis of the activity of key KLKs, such as KLK2, KLK3 (PSA), and KLK14, in cancer cell lines and tumor homogenates. nih.govbiorxiv.orgacs.orgbiorxiv.org

Key findings from studies using ABPP to dissect the KLK activome include:

The identification of a significant decoupling between KLK activity and abundance, suggesting that monitoring KLK proteolysis could be a valuable addition to traditional diagnostic methods like the PSA blood test. nih.govnih.gov

The use of selective inhibitors and multiplexed fluorescent ABPP has helped to dissect the KLK activome in prostate cancer cells, revealing, for example, that increased KLK14 activity is linked to a migratory phenotype. nih.govbiorxiv.orgnih.gov

Biotinylated ABPs have shown that active KLK molecules are secreted by prostate cancer cells into the bone microenvironment, suggesting a role for KLK-mediated signaling in bone metastasis. nih.govbiorxiv.orgnih.gov

By providing a unique window into KLK activity and inhibition in prostate cancer, ABPP and other integrative approaches are helping to validate the KLK activome as a promising and previously underappreciated therapeutic target in advanced prostate cancer. nih.govnih.govbiorxiv.org

Use of Activity-Based Probes to Dissect KLK Activity Profiles

A significant advancement in studying the functional role of KLKs is the development of activity-based probes (ABPs). nih.govbiorxiv.org These chemical tools are designed to specifically label and quantify the active forms of enzymes within complex biological samples, offering a more accurate picture of their physiological roles than traditional methods that only measure protein abundance. acs.orgnih.gov

Researchers have engineered a technology platform based on novel ABPs and inhibitors that allow for the simultaneous and orthogonal analysis of the activity of KLK2, KLK3 (also known as prostate-specific antigen or PSA), and KLK14. nih.govbiorxiv.orgacs.org This is crucial as these KLKs often coexist in the tumor microenvironment and have overlapping as well as distinct roles in cancer progression. biorxiv.org

The development of these selective ABPs required meticulous optimization. For instance, both KLK2 and KLK14 show a preference for arginine at the P1 substrate position. nih.gov To achieve selectivity, researchers had to optimize the P2-P4 positions of the probe to differentiate between the unique active site preferences of each enzyme. nih.gov This led to the creation of highly potent and selective probes that can be used in activity-based protein profiling (ABPP). biorxiv.orgacs.org

One of the key findings from using these ABPs is the significant decoupling of KLK activity from its abundance. nih.govnih.gov This suggests that measuring the total amount of KLK protein may not accurately reflect its enzymatic activity, which is the driver of its pathological effects. Therefore, assessing KLK proteolysis directly with ABPs could be a critical additional parameter for more accurate diagnosis and monitoring of diseases like prostate cancer. nih.govacs.orgnih.gov

The ABPP workflow typically involves incubating the probes with cancer cell-conditioned media or tumor homogenates. researchgate.net The probes form a covalent bond with the active site serine of the target KLKs. These probe-labeled enzymes can then be detected and quantified using methods like in-gel fluorescence or streptavidin blotting, providing a direct readout of enzymatic activity. nih.govresearchgate.net This technology has been successfully applied to hormone-responsive prostate cancer cell lines and patient-derived xenografts (PDX). biorxiv.orgacs.org

| Probe/Inhibitor | Target KLK(s) | Key Features & Findings |

| Compound 20 | KLK3 | A morpholino-capped derivative used as a selective ABP for KLK3 (PSA). nih.govresearchgate.net |

| Compound 31 | KLK2 | An optimized peptidyl-DPP analogue that is a potent and selective ABP for KLK2. researchgate.net |

| Compound 39 | KLK14 | A selective ABP developed for KLK14. researchgate.net |

| hK2p01 derivative | KLK2 | An 11-amino acid substrate competitive inhibitor. |

This table summarizes key activity-based probes and inhibitors used in the study of KLK activity.

Correlation of KLK Activity with Disease Progression Markers

The activity of KLK2 is increasingly correlated with markers of cancer progression, particularly in prostate cancer. pmjournal.ir Elevated KLK2 expression and activity are linked to tumor growth, invasion, metastasis, and angiogenesis. pmjournal.irnih.gov This makes KLK2 not only a therapeutic target but also a potential biomarker for disease severity and prognosis. pmjournal.ircarislifesciences.com

Increased KLK activity in prostate cancer is known to promote tumor growth and metastasis through various biochemical pathways. nih.govbiorxiv.orgnih.gov For example, KLK2 can activate protease-activated receptors (PARs) on nearby cells, stimulating the release of cytokines that promote cancer cell proliferation. nih.gov Studies have demonstrated that KLKs are involved in proteolytic cascades that facilitate cancer cell invasion by degrading extracellular matrix proteins. nih.gov

Research using ABPs has provided deeper insights into these correlations. In the bone microenvironment, a common site for prostate cancer metastasis, active KLK molecules are secreted by prostate cancer cells when stimulated by osteoblasts. nih.govbiorxiv.orgnih.gov This supports a signaling mechanism that may contribute to the establishment of bone metastases. biorxiv.orgacs.org Specifically, KLK2-mediated degradation of insulin-like growth factor binding protein 3 (IGFBP-3) can lead to increased availability of IGF, which promotes proliferation, and can also inhibit apoptosis in cancer cells. pmjournal.ir

Furthermore, the expression levels of KLK2 have been associated with disease characteristics. High KLK2 expression is linked to higher tumor stage and grade. carislifesciences.comcarislifesciences.com The ratio of KLK2 mRNA to PSA mRNA has been observed to increase with a higher Gleason score, a key prognostic marker in prostate cancer. nih.gov However, some studies have noted that while KLK2 is specifically expressed in prostate cancer, this expression does not always significantly associate with the Gleason score or predict a detrimental prognosis on its own. mdpi.com This highlights the complexity of its role and the importance of measuring activity, not just expression.

The use of KLK2 as a biomarker is also being explored in combination with PSA. The ratio of KLK2 to free PSA has been shown to improve the specificity of prostate cancer diagnosis, helping to distinguish it from benign prostatic hypertrophy. pmjournal.ir High levels of KLK2 expression, especially in conjunction with a low ratio of free to total PSA, are associated with prostate cancer malignancy and may predict disease recurrence. pmjournal.ir

| KLK2 Activity/Expression | Associated Disease Progression Marker | Implication |

| Increased Activity | Promotion of tumor growth and metastasis. pmjournal.irnih.gov | Facilitates cancer progression. |

| Increased Activity | Secretion in the bone microenvironment upon osteoblast stimulation. nih.govnih.gov | Contributes to bone metastasis. acs.org |

| Increased Activity | Degradation of IGFBP-3. pmjournal.ir | Promotes cell proliferation and inhibits apoptosis. pmjournal.ir |

| High Expression | Associated with higher tumor stage and grade. carislifesciences.comcarislifesciences.com | Indicates more aggressive disease. |

| High Expression | Increased ratio of KLK2 to PSA mRNA with higher Gleason grade. nih.gov | Correlates with poor prognosis. |

| High Expression | Association with a gene signature linked to an inert immune microenvironment. mdpi.com | May predict response to certain immunotherapies. mdpi.com |

This table correlates KLK2 activity and expression levels with various markers of disease progression.

Future Directions and Emerging Research Perspectives for Klk2 Inhibitors

Addressing Challenges in Inhibitor Specificity and Selectivity

A primary hurdle in the development of KLK2 inhibitors is achieving high specificity and selectivity. The kallikrein family of serine proteases, which includes 15 members, shares significant structural similarities, making it difficult to design inhibitors that target KLK2 without affecting other KLKs, particularly KLK3 (prostate-specific antigen, PSA). nih.gov

The Problem of Cross-Reactivity: Early attempts to develop protease inhibitors often failed due to a lack of specificity, leading to the inhibition of multiple proteases crucial for normal physiological functions. nih.gov For instance, an engineered variant of alpha-1-anti-chymotrypsin, while showing some selectivity towards KLK2, was also found to inhibit several other KLKs, including KLK4, KLK5, and KLK14. nih.gov This cross-reactivity can lead to unforeseen side effects and diminish the therapeutic window. The high degree of conservation in the ATP binding site of protein kinases presents a similar challenge in that field, highlighting the difficulty of achieving selectivity among structurally related enzymes. researchgate.net

Structural and Mechanistic Approaches: Overcoming this challenge requires sophisticated drug design. Strategies include developing inhibitors that bind to unique regions of the KLK2 enzyme outside the highly conserved active site. Computational drug discovery and high-throughput virtual screening are being employed to identify phytochemicals and other small molecules with unique binding modes that could confer greater selectivity. frontiersin.org While many compounds have shown promise in preclinical models, their specificity has not always been fully elucidated. nih.gov The development of truly selective KLK2 inhibitors is essential for minimizing off-target effects and ensuring that the therapeutic action is precisely directed against prostate cancer cells. frontiersin.org

Elucidation of Complex Inter-Kallikrein Network Interactions

KLK2 does not operate in isolation; it is part of a complex proteolytic cascade known as the "KLK activome". acs.org In this network, various KLKs can activate one another, creating a web of interactions that influences cancer progression. A deeper understanding of this network is crucial for predicting the full impact of KLK2 inhibition.

The KLK Cascade: In prostate cancer, it is proposed that trypsin-like proteases such as KLK2 and KLK14 can autoactivate and subsequently activate other pro-KLK molecules. acs.org For example, KLK2 is known to activate pro-PSA (the inactive precursor to PSA), and this interaction is a key part of the biological rationale for targeting KLK2. columbia.edu Furthermore, KLKs can degrade components of the extracellular matrix and activate other proteases, which facilitates cancer cell invasion and metastasis. nih.govutoronto.ca

Implications for Therapy: Inhibiting KLK2 could have downstream effects on the entire network. While this may be beneficial by disrupting multiple cancer-promoting pathways simultaneously, it also presents a challenge. The complexity of these interactions means that the ultimate biological outcome of inhibiting a single enzyme can be difficult to predict. nih.gov Research using activity-based probes has begun to dissect this "KLK activome," showing that different KLKs may drive distinct processes; for example, KLK14 has been shown to be a key driver of prostate cancer cell migration. acs.org Future research must continue to map these intricate proteolytic pathways to better understand the full consequences of therapeutic intervention.

Development of Novel High-Throughput Screening and Assay Technologies

The discovery of novel and potent KLK2 inhibitors depends on the availability of robust screening and assay technologies. High-throughput screening (HTS) allows for the rapid testing of vast libraries of compounds to identify potential drug candidates.

Modern Screening Platforms: HTS platforms are essential for modern drug discovery, enabling the analysis of hundreds of thousands of compounds per day. mdpi.com For KLK2, these screens are crucial for finding starting points for drug development. frontiersin.org To improve the efficiency of these large-scale screens, researchers are increasingly using virtual screening and computational methods to pre-select compounds that are more likely to be effective, reducing the time and cost associated with traditional HTS. frontiersin.orgnih.gov

Multiplexed and Cell-Based Assays: Recent advancements include the development of multiplexed HTS assays, which can simultaneously monitor the inhibition of multiple enzymes in a single run. nih.gov This approach is particularly valuable for identifying selective inhibitors from the outset. Furthermore, the use of activity-based probes allows for the direct measurement of KLK activity within complex biological samples, such as from cancer cells or the tumor microenvironment. acs.org These sophisticated assay technologies provide a more accurate picture of a compound's inhibitory potential and its effects on the broader KLK network, moving beyond simple enzyme-in-a-test-tube experiments to more biologically relevant systems. mdpi.comresearchgate.net

Exploration of Synergistic Therapeutic Combinations with Existing Therapies

To maximize the clinical benefit of KLK2 inhibitors, researchers are exploring their use in combination with existing prostate cancer treatments. The goal of such synergistic combinations is to target multiple cancer-promoting pathways at once, potentially leading to more durable responses and overcoming drug resistance. patsnap.com

Combining with Androgen Deprivation Therapy (ADT): Since KLK2 expression is regulated by the androgen receptor (AR), combining KLK2 inhibitors with ADT is a logical strategy. patsnap.com KLK2 inhibitors may enhance the efficacy of ADT by targeting a key downstream effector of AR signaling. patsnap.com This could be particularly relevant in castration-resistant prostate cancer (mCRPC), where AR signaling is often reactivated. snmjournals.org

Synergy with Other Targeted Therapies and Chemotherapy: Beyond ADT, there is potential for combining KLK2 inhibitors with chemotherapy or other targeted agents. patsnap.com For instance, a clinical trial is underway to test the combination of JNJ-78278343, a T-cell redirecting agent targeting KLK2, with an anti-PSMA bispecific antibody. mdpi.com The principle is that attacking the cancer through multiple mechanisms—in this case, targeting both KLK2 and PSMA while engaging the immune system—will be more effective than a single-agent approach. By attenuating KLK2's proteolytic activity, small molecule inhibitors may also synergize with therapies to counteract resistance mechanisms in advanced prostate cancer. frontiersin.org

Preclinical Research toward Translational Development of KLK2 Inhibitors

Translating a promising inhibitor from the lab to the clinic requires extensive preclinical research to validate its efficacy and establish a strong biological rationale for human trials. This involves a range of studies from cell cultures to animal models.

In Vitro and In Vivo Models: Preclinical studies have consistently demonstrated the potential of targeting KLK2. In cell culture models, inhibiting KLK2 has been shown to reduce cancer cell proliferation and induce apoptosis (programmed cell death). patsnap.com These findings have been supported by in vivo studies using mouse xenograft models, where tumors are grown from human prostate cancer cells. In these models, treatment with KLK2-targeted therapeutics, including bispecific antibodies and antibody-drug conjugates, has resulted in significant tumor growth inhibition. nih.govjnjmedicalconnect.comnih.gov For example, a bispecific antibody targeting KLK2 and CD3 on T-cells led to a 99% reduction in tumor growth in a VCaP xenograft model. jnjmedicalconnect.com

First-in-Human Studies: The encouraging results from preclinical research have paved the way for several KLK2-targeted agents to enter first-in-human clinical trials. patsnap.commdpi.com These trials are evaluating a variety of therapeutic approaches, including T-cell redirecting antibodies like JNJ-78278343, and targeted radioligand therapy such as 225Ac-DOTA-h11B6. mdpi.com These early-phase trials are critical for assessing the potential of these novel agents in patients with advanced prostate cancer and represent the culmination of years of foundational preclinical work. patsnap.comclinicaltrials.gov

Q & A

Q. What experimental strategies are recommended for recombinant KLK2 production to ensure high enzymatic activity in inhibitor screening assays?